1-(4-fluorophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Fluorophenyl)-3-{4-[Hydroxy(diphenyl)methyl]piperidino}-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines a fluorophenyl group, a hydroxy(diphenyl)methyl group, and a piperidino-pyrrole-dione core
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-{4-[Hydroxy(diphenyl)methyl]piperidino}-1H-pyrrole-2,5-dione involves multiple steps, including the formation of the pyrrole-2,5-dione core and the subsequent attachment of the fluorophenyl and hydroxy(diphenyl)methyl groups. The synthetic routes typically involve:
Step 1: Formation of the pyrrole-2,5-dione core through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.
Step 3: Attachment of the hydroxy(diphenyl)methyl group through nucleophilic substitution or addition reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts, high-yield reagents, and efficient purification techniques.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-{4-[Hydroxy(diphenyl)methyl]piperidino}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Cycloaddition: The pyrrole-2,5-dione core can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-{4-[Hydroxy(diphenyl)methyl]piperidino}-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[Hydroxy(diphenyl)methyl]piperidino}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Modulating cellular signaling pathways: Influencing cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-{4-[Hydroxy(diphenyl)methyl]piperidino}-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-pyrrole-2,5-dione: Lacks the hydroxy(diphenyl)methyl and piperidino groups, resulting in different chemical and biological properties.
1-(4-Hydroxyphenyl)-3-{4-[Hydroxy(diphenyl)methyl]piperidino}-1H-pyrrole-2,5-dione: Contains a hydroxyphenyl group instead of a fluorophenyl group, leading to variations in reactivity and applications.
The uniqueness of 1-(4-Fluorophenyl)-3-{4-[Hydroxy(diphenyl)methyl]piperidino}-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25FN2O3 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C28H25FN2O3/c29-23-11-13-24(14-12-23)31-26(32)19-25(27(31)33)30-17-15-22(16-18-30)28(34,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,22,34H,15-18H2 |
InChI Key |
INHZOKUYNNYFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC(=O)N(C4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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